molecular formula C13H11N3O B186701 2-((3-Methoxyphenyl)amino)isonicotinonitrile CAS No. 137225-08-2

2-((3-Methoxyphenyl)amino)isonicotinonitrile

Cat. No.: B186701
CAS No.: 137225-08-2
M. Wt: 225.25 g/mol
InChI Key: XLYUSDSCJZPURB-UHFFFAOYSA-N
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Description

2-((3-Methoxyphenyl)amino)isonicotinonitrile is an organic compound with the molecular formula C13H11N3O It is characterized by the presence of a methoxyphenyl group attached to an amino group, which is further connected to an isonicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methoxyphenyl)amino)isonicotinonitrile typically involves the reaction of 3-methoxyaniline with isonicotinonitrile under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-((3-Methoxyphenyl)amino)isonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((3-Methoxyphenyl)amino)isonicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-Methoxyphenyl)amino)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Methoxyphenyl)amino)isonicotinonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-methoxyanilino)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-17-12-4-2-3-11(8-12)16-13-7-10(9-14)5-6-15-13/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYUSDSCJZPURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640815
Record name 2-(3-Methoxyanilino)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137225-08-2
Record name 2-(3-Methoxyanilino)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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